N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among various synthetic techniques in use for isoxazole synthesis, most methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Scientific Research Applications
Antimicrobial Evaluation
Isoxazole-substituted 1,3,4-oxadiazoles, including structures similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, have been synthesized and evaluated for antimicrobial properties. Compounds within this class demonstrated significant activity against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Marri et al., 2018).
Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, sharing a similar core structure, have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in treating infections caused by these microorganisms (Patel et al., 2017).
Anticancer Activities
1,3,4-Oxadiazole derivatives, akin to the queried compound, have been investigated for their anticancer properties. Studies have shown that these compounds inhibit the growth of cancer cells, offering a pathway for developing new anticancer drugs (Panchal et al., 2020).
Anti-inflammatory and Antithrombotic Effects
1,3,4-Oxadiazole derivatives have been evaluated for their anti-inflammatory and anti-thrombotic effects, indicating their potential in treating inflammatory conditions and preventing thrombosis (Basra et al., 2019).
Synthesis of Corrosion Inhibitors
Some derivatives have been synthesized and assessed as corrosion inhibitors, demonstrating their application in protecting materials from corrosion (Yıldırım et al., 2008).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, sharing structural features with the compound , have shown significant anticonvulsant activities, suggesting their utility in managing seizure disorders (Nath et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
The wide range of biological activities exhibited by isoxazole derivatives suggests that the compound may have diverse molecular and cellular effects, potentially including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent binding activities with certain proteins . For instance, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have exhibited potent binding activities with BRD4, a protein that plays a key role in the regulation of gene transcription .
Cellular Effects
Similar compounds have shown remarkable anti-proliferative activity against certain cells . For example, certain derivatives have shown anti-proliferative activity against MV4-11 cells, a human acute myeloid leukemia cell line .
Molecular Mechanism
Similar compounds have been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-4(12)9-7-11-10-6(13-7)5-2-3-8-14-5/h2-3H,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJKYOPYEVOTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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